3-cyanopyrazine-2-sulfonamide

CRTH2 Antagonist Inflammation Structure-Activity Relationship (SAR)

3-Cyanopyrazine-2-sulfonamide (CAS 1249194-47-5) is a low-molecular-weight (184.18 g/mol) heterocyclic compound defined by a pyrazine core with an electron-withdrawing cyano group at the 3-position and a sulfonamide moiety at the 2-position. This specific substitution pattern places it within the broader class of 2,3-disubstituted pyrazine sulfonamides, a scaffold extensively investigated in patents for its ability to modulate the CRTH2 receptor, a target for allergic and inflammatory diseases.

Molecular Formula C5H4N4O2S
Molecular Weight 184.18 g/mol
CAS No. 1249194-47-5
Cat. No. B6615224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyanopyrazine-2-sulfonamide
CAS1249194-47-5
Molecular FormulaC5H4N4O2S
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C#N)S(=O)(=O)N
InChIInChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11)
InChIKeyXJXZZWZNKCMMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyanopyrazine-2-sulfonamide (CAS 1249194-47-5): A Specialized Heterocyclic Sulfonamide Building Block


3-Cyanopyrazine-2-sulfonamide (CAS 1249194-47-5) is a low-molecular-weight (184.18 g/mol) heterocyclic compound defined by a pyrazine core with an electron-withdrawing cyano group at the 3-position and a sulfonamide moiety at the 2-position . This specific substitution pattern places it within the broader class of 2,3-disubstituted pyrazine sulfonamides, a scaffold extensively investigated in patents for its ability to modulate the CRTH2 receptor, a target for allergic and inflammatory diseases [1]. Commercially, it is available as a research chemical with purities of 95% or higher from multiple vendors, indicating its primary use is as a specialized intermediate or building block in medicinal chemistry campaigns .

Why a Generic 2,3-Disubstituted Pyrazine Sulfonamide Cannot Replace 3-Cyanopyrazine-2-sulfonamide


The stark absence of publicly available, quantitative structure-activity relationship (SAR) data for 3-cyanopyrazine-2-sulfonamide itself is the most critical factor preventing its simple substitution with a generic analog. While a broad patent landscape (e.g., US8796280) establishes that 2,3-disubstituted pyrazine sulfonamides can inhibit the CRTH2 receptor, the patent data for this specific compound, if it exists, has not been disclosed in a primary research article or a public database like ChEMBL or BindingDB [1]. Substituting this compound with a close analog like 3-(difluoromethyl)pyrazine-2-sulfonamide would be a high-risk scientific decision, as the distinct electronic and steric properties of the cyano group versus a difluoromethyl group are known to cause profound, unpredictable shifts in on-target potency, selectivity, and ADME properties. Therefore, any substitution without explicit, parallel comparative data for 3-cyanopyrazine-2-sulfonamide is an uninformed leap of faith, not a scientifically justified replacement .

Product-Specific Quantitative Evidence Guide for 3-Cyanopyrazine-2-sulfonamide


A Definitive Data Gap: Absence of Public Bioactivity Data for 3-Cyanopyrazine-2-sulfonamide versus In-Class Comparators

A systematic search of primary literature, patents, and authoritative public databases (BindingDB, ChEMBL, PubChem) confirms a critical finding: there are zero quantitative bioactivity data points (IC50, Ki, EC50) for 3-cyanopyrazine-2-sulfonamide against any biological target. In stark contrast, other compounds within the same 2,3-disubstituted pyrazine sulfonamide class from patent US8796280 have disclosed activity data in BindingDB. For example, the compound BDBM128328 from this patent series has a reported binding affinity (Ki) of 400 nM for the human Prostaglandin D2 receptor 2 (CRTH2) [1]. This juxtaposition—detailed data for class members versus zero data for the target compound—constitutes the single most important differential insight for a procurement decision.

CRTH2 Antagonist Inflammation Structure-Activity Relationship (SAR)

Physical Property Differentiation: The Impact of the Cyano Substituent on Molecular Topology

The physicochemical properties of 3-cyanopyrazine-2-sulfonamide can be computationally compared to its unsubstituted parent, pyrazine-2-sulfonamide (C4H5N3O2S, MW 159.17 g/mol), to demonstrate the impact of the 3-cyano modification [1][2]. The target compound has a significantly higher molecular weight (184.18 vs 159.17 g/mol), a lower calculated logP (XLogP3-AA), and a larger topological polar surface area (TPSA), driven by the additional polar cyano group. These are not trivial differences; they directly influence membrane permeability, solubility, and metabolic stability, meaning the two are not interchangeable as building blocks in a lead optimization program.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility: A Versatile Orthogonal Handle for Late-Stage Functionalization

The presence of a nitrile group at the 3-position provides a chemically orthogonal functional handle not available on prototypical pyrazine-2-sulfonamide analogs. While the sulfonamide can undergo N-alkylation or acylation, the cyano group enables an entirely separate set of transformations, such as hydrolysis to a carboxamide or carboxylic acid, reduction to an aminomethyl group, or cycloaddition to form tetrazoles [1]. This dual reactivity is a verifiable, structural advantage for generating diverse compound libraries from a single, commercially available scaffold. A direct comparator like pyrazine-2-sulfonamide lacks this second reactive vector, limiting its utility in complexity-generating reactions without additional synthetic steps.

Parallel Synthesis Click Chemistry Late-Stage Functionalization

High-Value Application Scenarios for 3-Cyanopyrazine-2-sulfonamide in Scientific Procurement


Novel CRTH2 Antagonist Lead Generation and SAR Exploration

Given the established precedent for 2,3-disubstituted pyrazine sulfonamides as CRTH2 inhibitors in patent US8796280, the primary value of procuring 3-cyanopyrazine-2-sulfonamide is as a core scaffold for initiating a proprietary medicinal chemistry program [1]. A team would use this exact building block to synthesize a novel series, exploring the impact of sulfonamide N-substitution on CRTH2 potency and selectivity, with the goal of generating new intellectual property that circumvents existing patent claims. The complete absence of public SAR data for this specific compound is, in this context, a strategic advantage, as it leaves the entire surrounding chemical space unencumbered by prior art disclosure.

Diversity-Oriented Synthesis via Orthogonal Functional Group Manipulation

This compound is ideally suited for diversity-oriented synthesis (DOS) workflows where the goal is to create high-value, three-dimensional compound libraries. As established, the molecule presents two synthetically distinct handles: the sulfonamide nitrogen and the carbon-nitrogen triple bond [2]. A research group can purchase a single batch and, by parallel chemistry, convert the cyano group into an acid, amide, amine, or tetrazole while independently modifying the sulfonamide, rapidly generating a focused library of dozens of analogs. This operational efficiency is a direct, quantifiable benefit for procurement, maximizing the scientific output per unit of cost and time.

Targeted Synthesis of Carbonic Anhydrase Inhibitor Candidates

The sulfonamide group is the quintessential zinc-binding motif for inhibiting carbonic anhydrases (CAs), a well-validated target class in oncology and ophthalmology . While no data exists for this specific compound, a procurement decision can be rationally justified for target-focused library synthesis. The 3-cyano substituent is a key differentiator, providing an ideal vector for modulating isoform selectivity (e.g., CA IX vs. CA II), a critical requirement for therapeutic applications. The compound serves as an advanced starting point that is one step closer to a drug-like lead compared to the unsubstituted pyrazine-2-sulfonamide core.

Quote Request

Request a Quote for 3-cyanopyrazine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.